2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives, specifically characterized by its unique quinoline and isoindole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Isoindole derivatives are known for their diverse pharmacological effects, making them significant in drug discovery and development.
The synthesis and characterization of 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione have been documented in various studies, highlighting its potential as a pharmaceutical agent. Research has focused on both its synthetic pathways and biological evaluations, indicating a growing interest in its applications within medicinal chemistry .
This compound can be classified as:
The synthesis of 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions that include:
One common synthetic route involves:
The yield and purity of the synthesized compound are typically assessed using techniques such as thin-layer chromatography and spectroscopic methods (NMR, IR) for structural confirmation .
The molecular formula for 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione is C15H12N2O2. Its structure features:
Key structural data includes:
Spectroscopic data such as infrared spectroscopy (IR) reveals characteristic absorption bands corresponding to NH stretching (around 3300 cm⁻¹) and C=O stretching (around 1700 cm⁻¹) which confirm the presence of the functional groups .
2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione can participate in various chemical reactions:
For instance, when treated with aldehydes under acidic or basic conditions, it can yield various substituted derivatives that may enhance biological activity .
The mechanism by which 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione exhibits its biological effects is not fully elucidated but is believed to involve:
Biological assays have shown that certain derivatives exhibit significant inhibition against cyclooxygenase enzymes, suggesting potential applications in treating inflammatory conditions .
Key physical properties include:
Chemical properties include:
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time .
Due to its promising biological activities, 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .
Alzheimer’s disease (AD) is characterized by progressive neurodegeneration linked to cholinergic system failure. The cholinergic hypothesis posits that degeneration of neurons in the hippocampus and cortex reduces acetylcholine (ACh) levels, impairing memory and cognition [2] [10]. Acetylcholinesterase (AChE) terminates ACh signaling at synapses, while butyrylcholinesterase (BuChE) assumes greater hydrolytic activity in advanced AD stages as AChE levels decline. This shift exacerbates cholinergic deficits, making dual AChE/BuChE inhibition a critical therapeutic strategy [2] [3]. Biomarker studies confirm that disrupted cholinergic neurotransmission correlates with cognitive decline and loss of functional independence in daily activities across neurodegenerative conditions [10].
AChE and BuChE, though 65% homologous in amino acid sequence, exhibit distinct roles:
Table 1: Key Differences Between AChE and BuChE in Alzheimer’s Disease
Feature | AChE | BuChE |
---|---|---|
Primary Location | Neurons | Glial/endothelial cells |
Activity in Early AD | High | Low |
Activity in Late AD | Decreases significantly | Increases (up to 165%) |
Substrate Specificity | High (ACh) | Broad |
Isoindole-1,3-dione derivatives (phthalimides) inhibit both enzymes. For example, derivatives with N-benzylpiperidinylamine moieties show IC₅₀ values of 87 nM (AChE) and 7.76 µM (BuChE) [2]. The compound 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione (PubChem CID: 1481940; CAS: 329763-37-3) incorporates a quinoline ring hypothesized to enhance binding at the peripheral anionic site (PAS) of AChE [1] [5] [9].
Design strategies for isoindole-1,3-dione derivatives prioritize multi-target engagement:
Table 2: Pharmacophore Elements in Isoindole-1,3-dione Derivatives
Element | Role in Inhibitor Design | Example in Derivatives |
---|---|---|
Isoindole-1,3-dione | Anchors to CAS via H-bonding with Gly118, Gly119, Ala201 | Core scaffold in all compounds |
Quinoline | Binds PAS via π-π interactions | 2-(8-quinolinylamino)-derivative [5] |
Piperazine | Cation-π interactions with Phe330 (AChE) | Derivative I (IC₅₀ = 1.12 µM for AChE) [2] |
Alkyl Linkers | Adjusts distance between pharmacophores | Derivatives with 6–8 methylene groups [2] |
Recent work shows that derivatives with phenylpiperazine (e.g., Derivative I) achieve IC₅₀ = 1.12 µM (AChE) and 21.24 µM (BuChE), validating this pharmacophore approach [2]. Computational studies confirm stable binding modes in both enzymes, with free energies of −12.87 ± 1.66 kcal/mol (AChE) and −13.78 ± 1.42 kcal/mol (BuChE) [2].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8